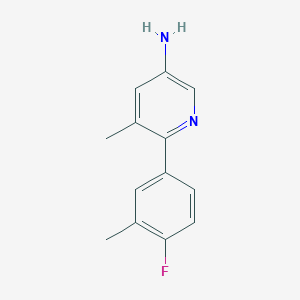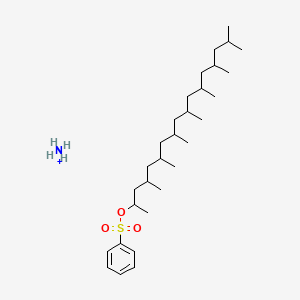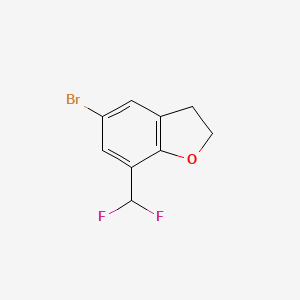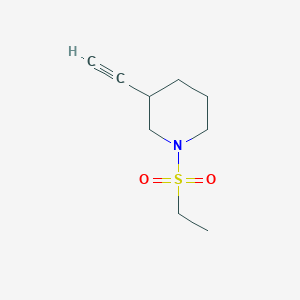
5-(3,4-Difluorobenzyl)furan-2-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(3,4-Difluorobenzyl)furan-2-carbaldehyde: is an organic compound characterized by a furan ring substituted with a 3,4-difluorobenzyl group and an aldehyde functional group at the 2-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-(3,4-Difluorobenzyl)furan-2-carbaldehyde can be achieved through several methods. One common approach involves the Vilsmeier-Haack reaction, where furan is reacted with a substituted benzyl chloride in the presence of a formylating agent such as N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3). The reaction proceeds under mild conditions, typically at room temperature, to yield the desired aldehyde .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as palladium or gold nanoparticles supported on titanium dioxide can be employed to facilitate the cycloisomerization of conjugated allenones into furans under mild conditions .
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The aldehyde group in 5-(3,4-Difluorobenzyl)furan-2-carbaldehyde can undergo oxidation to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous solution.
Reduction: Sodium borohydride in methanol.
Substitution: N-bromosuccinimide in carbon tetrachloride under reflux conditions.
Major Products:
Oxidation: 5-(3,4-Difluorobenzyl)furan-2-carboxylic acid.
Reduction: 5-(3,4-Difluorobenzyl)furan-2-methanol.
Substitution: 5-(3,4-Difluorobenzyl)-2-bromofuran.
Aplicaciones Científicas De Investigación
Chemistry: 5-(3,4-Difluorobenzyl)furan-2-carbaldehyde serves as a versatile building block in organic synthesis, particularly in the construction of heterocyclic compounds and complex molecular architectures .
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in the development of novel therapeutic agents. Its structural features allow for interactions with various biological targets, making it a candidate for drug discovery .
Industry: The compound’s unique properties make it suitable for use in the synthesis of advanced materials, including polymers and dyes. Its incorporation into polymeric materials can enhance their thermal stability and mechanical properties .
Mecanismo De Acción
The mechanism by which 5-(3,4-Difluorobenzyl)furan-2-carbaldehyde exerts its effects involves interactions with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. Additionally, the difluorobenzyl group can engage in π-π stacking interactions with aromatic residues in biological macromolecules, influencing their function .
Comparación Con Compuestos Similares
5-(3-Trifluoromethylphenyl)furan-2-carbaldehyde: This compound features a trifluoromethyl group instead of a difluorobenzyl group, leading to different electronic and steric properties.
5-(3,4-Dimethylbenzyl)furan-2-carbaldehyde: The presence of methyl groups instead of fluorine atoms results in altered reactivity and biological activity.
Uniqueness: 5-(3,4-Difluorobenzyl)furan-2-carbaldehyde is unique due to the presence of fluorine atoms, which can significantly influence the compound’s electronic properties and reactivity. Fluorine atoms can enhance the compound’s stability and lipophilicity, making it a valuable scaffold in drug design .
Propiedades
Fórmula molecular |
C12H8F2O2 |
|---|---|
Peso molecular |
222.19 g/mol |
Nombre IUPAC |
5-[(3,4-difluorophenyl)methyl]furan-2-carbaldehyde |
InChI |
InChI=1S/C12H8F2O2/c13-11-4-1-8(6-12(11)14)5-9-2-3-10(7-15)16-9/h1-4,6-7H,5H2 |
Clave InChI |
FPCQKEPKDDOFKT-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1CC2=CC=C(O2)C=O)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![(Z)-2-[2-(phenylmethoxycarbonylamino)-1,3-thiazol-4-yl]pent-2-enedioic acid](/img/structure/B12072957.png)






![N-[2-(methylthio)ethyl]-2-[(3,3,3-trifluoropropyl)thio]-Adenosine 5'-(hydrogen P-1H-imidazol-1-ylphosphonate)](/img/structure/B12072992.png)
![[(E)-1-(1-methyl-3,6-dihydro-2H-pyridin-5-yl)ethylideneamino] acetate;hydrochloride](/img/structure/B12072995.png)


